molecular formula C12H21NO3 B8318488 2-[(Diethylamino)carbonyl]cyclohexanecarboxylic acid

2-[(Diethylamino)carbonyl]cyclohexanecarboxylic acid

Cat. No. B8318488
M. Wt: 227.30 g/mol
InChI Key: YMYPITBYGUSCCW-UHFFFAOYSA-N
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Patent
US09145472B2

Procedure details

Model compound synthesis and hydrolytic kinetics measurement (Scheme 4—FIG. 4): Briefly, N,N-diethylamine (415 μL, 4 mmol) and 1,2-cis-cyclohexanedicarboxylic anhydride (617 mg, 4 mmol) were dissolved in 10 mL dichloride methane. The reaction was kept at room temperature for 2 h with stirring. The solvent was then removed by rotary evaporation to obtain the raw product. The raw product was purified by recrystallizing from benzene to get 2-[(diethylamino)carbonyl]cyclohexanecarboxylic acid. 1H NMR (400 MHz, CDCl3): δ (ppm): 3.60-3.22 (m), 2.77 (m), 2.51-2.45 (m), 1.87-1.66 (m), 1.58-1.46 (m), 1.49-1.39 (m), 1.28 (q), 1.17 (t). Similarly, 2-[(isopropylamino)carbonyl]cyclohexanecarboxylic acid was synthesized. 1H NMR (400 MHz, CDCl3): δ (ppm): 3.83 (q), 2.73 (q), 2.64 (q), 1.87 (m), 1.79 (m), 1.64 (m), 1.45 (m), 1.33 (m), 1.01 (d).
Quantity
415 μL
Type
reactant
Reaction Step One
Quantity
617 mg
Type
reactant
Reaction Step One
Name
dichloride methane
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[C@@H:6]12[C:15](=[O:16])[O:14][C:12](=[O:13])[C@@H:7]1[CH2:8][CH2:9][CH2:10][CH2:11]2>C.[Cl-].[Cl-]>[CH2:1]([N:3]([CH2:4][CH3:5])[C:12]([CH:7]1[CH2:8][CH2:9][CH2:10][CH2:11][CH:6]1[C:15]([OH:14])=[O:16])=[O:13])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
415 μL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
617 mg
Type
reactant
Smiles
[C@@H]12[C@@H](CCCC1)C(=O)OC2=O
Name
dichloride methane
Quantity
10 mL
Type
solvent
Smiles
C.[Cl-].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Model compound synthesis and hydrolytic kinetics measurement (Scheme 4—FIG. 4)
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to obtain the raw product
CUSTOM
Type
CUSTOM
Details
The raw product was purified
CUSTOM
Type
CUSTOM
Details
by recrystallizing from benzene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N(C(=O)C1C(CCCC1)C(=O)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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